Cytotoxicity Against MCF-7 Breast Cancer Cells: Sub-Micromolar IC50
The target compound demonstrates an IC50 of approximately 0.34 μM against the MCF-7 human breast adenocarcinoma cell line [1]. This level of potency is comparable to or exceeds that of many structurally related thiazolopyrimidine derivatives reported in the literature. For context, simpler 4-(thiazol-5-yl)pyrimidin-2-amine analogs lacking the pyrrole N-substituent typically exhibit significantly weaker cytotoxicity, often in the mid-to-high micromolar range [2]. The presence of the pyrrole moiety at the thiazole 2-position, combined with the 4-methyl substitution on the thiazole ring, appears to contribute to enhanced antiproliferative activity [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 ≈ 0.34 μM (MTT assay) |
| Comparator Or Baseline | Simpler 4-(thiazol-5-yl)pyrimidin-2-amines lacking pyrrole N-substitution: IC50 values typically in the mid-to-high micromolar range; Class-level: thiazolopyrimidine derivatives tested in MCF-7 often show IC50 values between 1–50 μM |
| Quantified Difference | Target compound is approximately 3- to 150-fold more potent than comparator class members based on reported IC50 ranges |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT cell viability assay |
Why This Matters
The sub-micromolar IC50 in MCF-7 positions this compound as a viable starting scaffold for anti-breast cancer lead optimization, offering a potency advantage over simpler thiazolopyrimidine analogs that typically require higher concentrations to achieve comparable growth inhibition.
- [1] Kuujia. (2025). CAS No 499796-10-0 product page. Citing studies reporting IC50 ≈ 0.34 μM against MCF-7 cells. Retrieved from https://www.kuujia.com/cas-499796-10-0.html. View Source
- [2] Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. Class-level comparison of thiazolopyrimidine cytotoxicity ranges. Retrieved from https://pubmed.ncbi.nlm.nih.gov/20507128/. View Source
